methyl [(4Z)-5-oxo-1-phenyl-4-{1-[(tetrahydrofuran-2-ylmethyl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate
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Overview
Description
Methyl [(4Z)-5-oxo-1-phenyl-4-{1-[(tetrahydrofuran-2-ylmethyl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate is a complex organic compound with a unique structure that includes a pyrazole ring, a phenyl group, and a tetrahydrofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [(4Z)-5-oxo-1-phenyl-4-{1-[(tetrahydrofuran-2-ylmethyl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate typically involves multiple steps. One common approach is the condensation of a hydrazine derivative with an α,β-unsaturated carbonyl compound to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The exact methods can vary depending on the desired scale and application .
Chemical Reactions Analysis
Types of Reactions
Methyl [(4Z)-5-oxo-1-phenyl-4-{1-[(tetrahydrofuran-2-ylmethyl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.
Substitution: This involves replacing one functional group with another, which can be useful for modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule .
Scientific Research Applications
Methyl [(4Z)-5-oxo-1-phenyl-4-{1-[(tetrahydrofuran-2-ylmethyl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Researchers are exploring its potential as a drug candidate for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl [(4Z)-5-oxo-1-phenyl-4-{1-[(tetrahydrofuran-2-ylmethyl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-({[(4Z)-5-oxo-1-phenyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-4-ylidene]methyl}amino)acetate: This compound has a similar pyrazole ring structure but includes a trifluoromethyl group instead of the tetrahydrofuran moiety.
Indole Derivatives: These compounds share some structural similarities and are known for their diverse biological activities.
Uniqueness
Methyl [(4Z)-5-oxo-1-phenyl-4-{1-[(tetrahydrofuran-2-ylmethyl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C19H23N3O4 |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
methyl 2-[4-[C-methyl-N-(oxolan-2-ylmethyl)carbonimidoyl]-3-oxo-2-phenyl-1H-pyrazol-5-yl]acetate |
InChI |
InChI=1S/C19H23N3O4/c1-13(20-12-15-9-6-10-26-15)18-16(11-17(23)25-2)21-22(19(18)24)14-7-4-3-5-8-14/h3-5,7-8,15,21H,6,9-12H2,1-2H3 |
InChI Key |
LSXJPXYCHNXUHI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NCC1CCCO1)C2=C(NN(C2=O)C3=CC=CC=C3)CC(=O)OC |
Origin of Product |
United States |
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